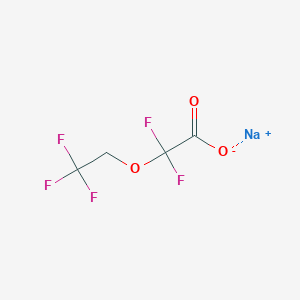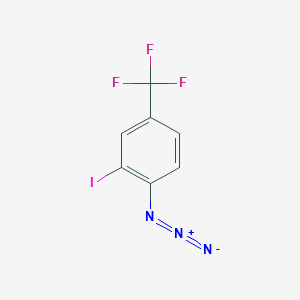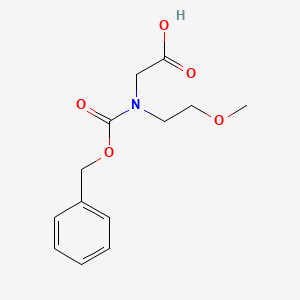
1-(Tetrahydrofuran-3-yl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tetrahydrofuran-3-yl)ethane-1,2-diamine is an organic compound with the molecular formula C6H14N2O It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is replaced by a tetrahydrofuran-3-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydrofuran-3-yl)ethane-1,2-diamine typically involves the reaction of tetrahydrofuran with ethane-1,2-diamine under specific conditions. One common method is the nucleophilic substitution reaction where tetrahydrofuran is reacted with ethane-1,2-diamine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation or crystallization are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
1-(Tetrahydrofuran-3-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the tetrahydrofuran group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted amines.
科学的研究の応用
1-(Tetrahydrofuran-3-yl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1-(Tetrahydrofuran-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. In biological systems, it may inhibit or activate certain pathways, leading to various physiological effects. The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
Similar Compounds
1-(Indol-3-yl)ethane-1,2-diamine: A similar compound with an indole group instead of a tetrahydrofuran group.
1-(Pyrrolidin-3-yl)ethane-1,2-diamine: Another related compound with a pyrrolidine ring.
Uniqueness
1-(Tetrahydrofuran-3-yl)ethane-1,2-diamine is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, binding affinity, and overall functionality, making it a valuable compound for various applications.
特性
分子式 |
C6H14N2O |
|---|---|
分子量 |
130.19 g/mol |
IUPAC名 |
1-(oxolan-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H14N2O/c7-3-6(8)5-1-2-9-4-5/h5-6H,1-4,7-8H2 |
InChIキー |
ITIKSJYHFDENAQ-UHFFFAOYSA-N |
正規SMILES |
C1COCC1C(CN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13516354.png)

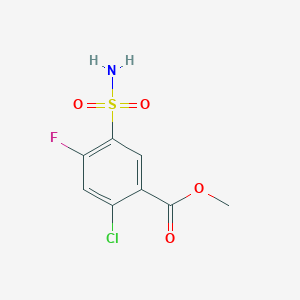
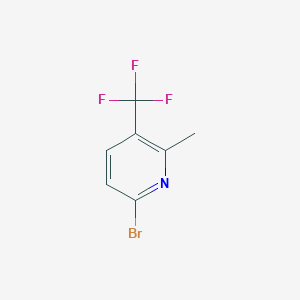

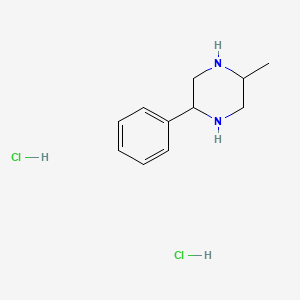
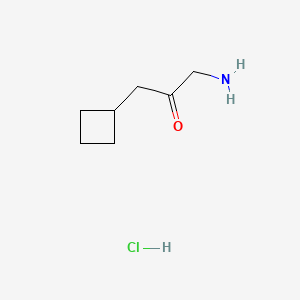
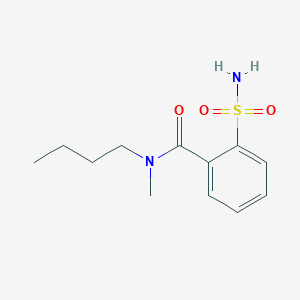
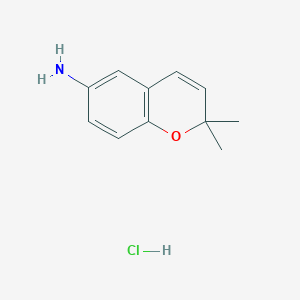
![Methyl 5-fluorofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B13516420.png)
